molecular formula C28H45NO5S B1674695 Lefamulin CAS No. 1061337-51-6

Lefamulin

Cat. No. B1674695
CAS RN: 1061337-51-6
M. Wt: 507.7 g/mol
InChI Key: KPVIXBKIJXZQJX-FCEONZPQSA-N
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Description

Lefamulin, also known as BC-3781, is a pleuromutilin antibiotic used to treat community-acquired bacterial pneumonia (CABP). It belongs to the class of medicines known as pleuromutilin antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

Lefamulin is a semi-synthetic pleuromutilin antibiotic. The C (14) side chain of lefamulin is responsible for its pharmacodynamic and antimicrobial properties, which helps in overcoming bacterial ribosomal resistance and mutations, thereby increasing the number of hydrogen bonds to the target site .


Molecular Structure Analysis

Lefamulin has a molecular formula of C28H45NO5S and a molecular weight of 567.79 g. The key structure is the C (14) side chain, which is largely responsible for the antimicrobial properties and pharmacokinetics of the compound, as well as the ability to be used systemically in humans .


Chemical Reactions Analysis

Lefamulin is stable in acidic and photolytic environmental circumstances, while it degraded in oxidative, basic, and thermal humidity environment .


Physical And Chemical Properties Analysis

Lefamulin appears as a solid and has a characteristic odor. It has a molecular weight of 507.7 g/mol .

Mechanism of Action

Target of Action

Lefamulin, also referred to as BC-3781, is a semi-synthetic pleuromutilin antibiotic . It primarily targets the 50S bacterial ribosomal subunit in the peptidyl transferase center . This target plays a crucial role in bacterial protein synthesis .

Mode of Action

Lefamulin inhibits bacterial protein synthesis by preventing the binding of transfer RNA (tRNA) for peptide transfer . It achieves this through a unique model of tight-fit binding to the A and P sites of the 50S ribosomal subunit . This interaction results in an ‘induced fit’ that tightens the binding pocket around lefamulin .

Biochemical Pathways

The primary biochemical pathway affected by lefamulin is the protein synthesis pathway of bacteria . By binding to the 50S bacterial ribosomal subunit, lefamulin interferes with peptidyl transfer, preventing peptide bond formation and chain elongation . This disruption of protein synthesis inhibits bacterial growth and proliferation .

Pharmacokinetics

Lefamulin has a volume of distribution ranging from 82.9 to 202.8 L, total clearance of 19.5 to 21.4 L/h, and a terminal elimination half-life of 6.9–13.2 h . Its oral bioavailability is about 25%, and consequently, the oral dose is 4 times higher (600 mg every 12 hours) than the IV dose (150 mg every 12 hours) .

Result of Action

The molecular and cellular effects of lefamulin’s action result in the suppression of bacterial protein synthesis, leading to the inhibition of bacterial growth and proliferation . It has shown activity against gram-positive bacteria including methicillin-resistant strains as well as atypical organisms often implicated in community-acquired bacterial pneumonia (CABP) .

Action Environment

Environmental factors such as the presence of comorbid disorders, demography, and the use of certain medications can influence the action, efficacy, and stability of lefamulin . For instance, factors such as chronic obstructive pulmonary disease (COPD), smoking, congestive heart failure, chronic liver, renal diseases, chronic alcoholism, diabetes mellitus, malignancies, and use of medicines such as proton pump inhibitors can enhance the chance of acquiring infections that lefamulin is used to treat .

Safety and Hazards

Lefamulin should be handled with care to avoid dust formation. Breathing its mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Despite FDA approval in August 2019 and subsequent EMA approval in July 2020, no real-world post-marketing data have been described in the literature regarding efficacy or tolerability. Surprisingly, this also includes a lack of case reports or case series descriptive studies. Therefore, real-world clinical investigations are critical for future acceptance of lefamulin, including the discovery of other therapeutic functions .

properties

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVIXBKIJXZQJX-FCEONZPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027896
Record name Lefamulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lefamulin

CAS RN

1061337-51-6
Record name Lefamulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1061337-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lefamulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acet i c ac id, 2- [ [ (1R,2R,4R) -4-amino-2-hydroxycyclohexyl ] thio] -, (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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